Glycine, N-[(ethylthio)thioxomethyl]-
CAS No.: 4596-56-9
Cat. No.: VC20168152
Molecular Formula: C5H9NO2S2
Molecular Weight: 179.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4596-56-9 |
|---|---|
| Molecular Formula | C5H9NO2S2 |
| Molecular Weight | 179.3 g/mol |
| IUPAC Name | 2-(ethylsulfanylcarbothioylamino)acetic acid |
| Standard InChI | InChI=1S/C5H9NO2S2/c1-2-10-5(9)6-3-4(7)8/h2-3H2,1H3,(H,6,9)(H,7,8) |
| Standard InChI Key | OEVJJBPEVKMYFQ-UHFFFAOYSA-N |
| Canonical SMILES | CCSC(=S)NCC(=O)O |
Introduction
Chemical Structure and Molecular Properties
The molecular architecture of Glycine, N-[(ethylthio)thioxomethyl]- centers on a glycine backbone modified at the amino group. The ethylthio () and thioxomethyl () groups introduce steric and electronic effects that distinguish it from simpler glycine derivatives. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 179.3 g/mol |
| IUPAC Name | 2-(ethylsulfanylcarbothioylamino)acetic acid |
| Canonical SMILES | CCSC(=S)NCC(=O)O |
The presence of dual sulfur atoms in the substituents enhances the compound’s potential for participating in redox reactions and metal coordination, a trait observed in other thiol-containing amino acid analogs .
Biochemical Interactions and Enzymatic Relevance
The enzymatic processing of glycine derivatives provides insights into the potential biological interactions of Glycine, N-[(ethylthio)thioxomethyl]-. The ThiO glycine oxidase from Bacillus subtilis, which catalyzes the oxidation of -cyclopropylglycine during thiamin biosynthesis, demonstrates structural adaptability to modified glycine substrates . Though direct evidence is lacking, the ethylthio and thioxomethyl groups in this compound may influence:
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Substrate binding affinity: Through hydrophobic interactions with enzyme active sites
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Redox potential: Altering electron transfer pathways in oxidative reactions
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Metabolic stability: Resistance to proteolytic degradation compared to unmodified glycine
In vitro studies of analogous compounds, such as -(3-methylcrotonyl)glycine, have shown modulated activity in cellular proliferation assays, suggesting potential research applications in cancer biology .
Comparative Analysis with Structural Analogs
The functional diversity of glycine derivatives is illustrated through comparative studies:
This comparison highlights how sulfur-containing substituents expand the reactivity profile of glycine derivatives beyond the capabilities of alkyl or acyl modifications.
Challenges and Future Directions
Current limitations in understanding Glycine, N-[(ethylthio)thioxomethyl]- stem from:
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Synthetic accessibility: Scalable purification methods for sulfur-rich compounds
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Analytical characterization: Differentiation of stereoisomers arising from chiral centers
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Biological profiling: Lack of targeted assays for thiourea-derived amino acids
Future research should prioritize X-ray crystallography to resolve its three-dimensional conformation and high-throughput screening against enzyme libraries to identify potential biological targets .
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